

N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to Structure Elucidation

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

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This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of **N6,N6-Dimethyl-xylo-adenosine**, a synthetic adenosine analog. Due to the limited availability of primary literature detailing a complete structural analysis of this specific compound, this document outlines the essential experimental protocols and expected data based on the well-established characterization of closely related nucleosides.

Physicochemical and Structural Properties

N6,N6-Dimethyl-xylo-adenosine is a modified nucleoside characterized by a dimethylated exocyclic amine on the adenine base and a xylofuranose sugar moiety.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C12H17N5O4	[2]
Molecular Weight	295.29 g/mol	[2]
CAS Number	669055-52-1	[2]
SMILES	O[C@@H]1--INVALID-LINK---- INVALID-LINK-- O[C@H]1N(C=N2)C3=C2C(N(C)C)=NC=N3	
Solubility	Soluble in DMSO (10 mM)	
Target	Nucleoside Antimetabolite/Analog	
Research Area	Cancer, Cell Cycle/DNA Damage	

Proposed Synthesis and Purification

The synthesis of **N6,N6-Dimethyl-xylo-adenosine** would likely follow established protocols for the modification of nucleosides. A plausible synthetic route would involve the dimethylation of a protected xylo-adenosine precursor.

Experimental Protocol: Synthesis and Purification

- **Protection of Xylo-adenosine:** The hydroxyl groups of the xylofuranose ring of a starting material like 9-β-D-xylofuranosyladenine are protected using a suitable protecting group (e.g., acetyl or silyl groups) to prevent side reactions.
- **Dimethylation of the N6-amino group:** The protected xylo-adenosine is then subjected to reductive amination or direct alkylation to introduce the two methyl groups at the N6 position of the adenine base.
- **Deprotection:** The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final product, **N6,N6-Dimethyl-xylo-adenosine**.

- Purification: The crude product is purified using techniques such as column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to achieve high purity ($\geq 95\%$).^[2]^[3]

Structure Elucidation Methodologies

The definitive structure of **N6,N6-Dimethyl-xylo-adenosine** is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise connectivity and stereochemistry of the molecule. Expected data would include ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Expected ¹H and ¹³C NMR Data (Hypothetical):

Atom Position	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)
H-2	~8.2	~152
H-8	~8.0	~140
N(CH ₃) ₂	~3.5 (singlet, 6H)	~38
H-1'	~6.0 (doublet)	~90
H-2'	~4.5	~75
H-3'	~4.3	~74
H-4'	~4.1	~85
H-5'a, H-5'b	~3.8, ~3.7	~62

Note: These are estimated values based on related adenosine analogs and would need to be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.

Experimental Protocol: LC-MS/MS Analysis

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water).
- **Chromatographic Separation:** The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used for separation.^[3]
- **Mass Analysis:** The mass spectrometer is operated in positive ion mode. A full scan would be performed to identify the parent ion $[M+H]^+$.
- **Fragmentation Analysis (MS/MS):** The parent ion is fragmented, and the resulting daughter ions are analyzed to confirm the structure. A key fragmentation would be the loss of the xylose sugar moiety, resulting in a fragment corresponding to the N6,N6-dimethyladenine base.

Expected Mass Spectrometry Data:

Ion	Expected m/z
$[M+H]^+$	296.14
$[M+Na]^+$	318.12
$[N6,N6\text{-dimethyladenine}+H]^+$	164.09

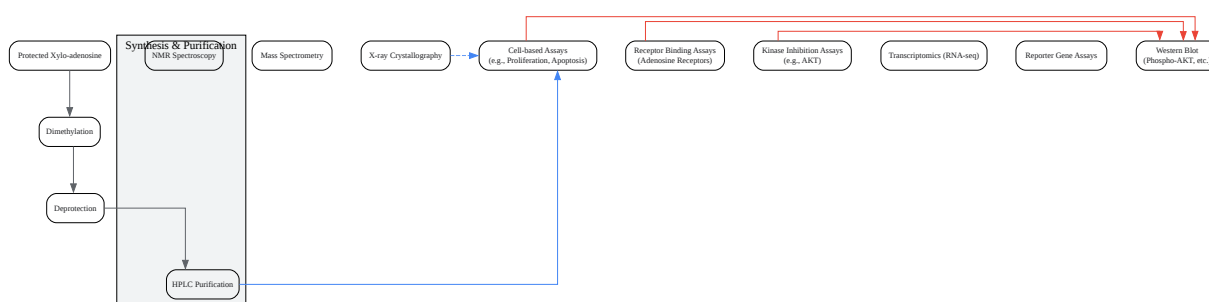
X-ray Crystallography

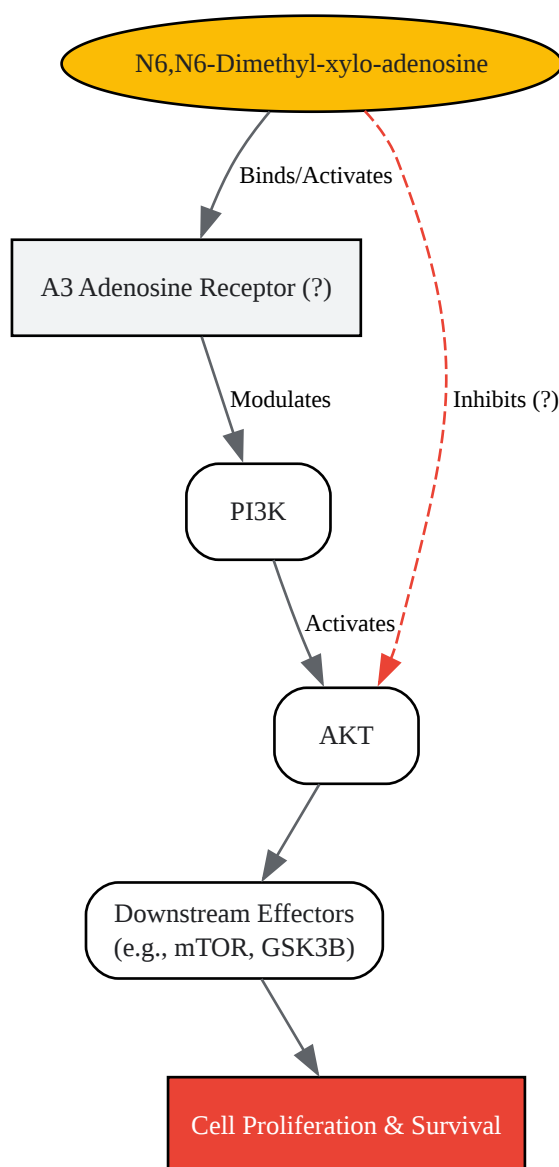
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the xylofuranose ring, single-crystal X-ray diffraction is the gold standard. This would require growing a suitable crystal of the compound.

Potential Signaling Pathways

While specific signaling pathways for **N6,N6-Dimethyl-xylo-adenosine** have not been extensively studied, its structural similarity to other adenosine analogs suggests potential interactions with pathways regulated by adenosine receptors and those involved in nucleic acid metabolism.^[2]^[4] The related compound, N6,N6-Dimethyladenosine (with a ribose sugar), is known to be an AKT inhibitor and an endogenous A3 adenosine receptor ligand.^[4]

The diagram below illustrates a hypothetical workflow for investigating the biological activity of **N6,N6-Dimethyl-xylo-adenosine**, starting from its synthesis and leading to the assessment of its impact on cellular signaling.





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